Doripenem is a broad-spectrum parenteral carbapenem antibiotic. [, , , , ] It is classified as a 1β-methyl carbapenem. [] In scientific research, doripenem serves as a valuable tool for studying bacterial resistance mechanisms, particularly against gram-negative bacteria. [, , ] It also plays a crucial role in the development of new antibiotic therapies, especially in the context of increasing multidrug resistance. [, , ]
Doripenem was first synthesized by researchers at the pharmaceutical company Merck & Co. The compound is derived from the natural product class of carbapenems, which are known for their robust antibacterial properties. Its development was aimed at addressing the growing concern of antibiotic resistance among various bacterial strains.
Doripenem is classified as a carbapenem antibiotic, which is characterized by its β-lactam structure. This classification places it among other notable antibiotics like imipenem and meropenem. Carbapenems are often reserved for severe infections due to their broad spectrum of activity and resistance to many β-lactamases.
The synthesis of doripenem involves several key steps, primarily focusing on the formation of its β-lactam ring and subsequent modifications to enhance its antibacterial properties. A notable synthesis method includes:
The synthesis process has been optimized to enhance efficiency and reduce costs. For instance, hydrogenation steps utilize noble metal catalysts, such as palladium, under controlled conditions to ensure high yields (up to 85% in some cases) while minimizing by-products .
Doripenem has a complex molecular structure characterized by its β-lactam ring fused with a pyrrolidine ring and a carboxyl group. The chemical formula for doripenem is CHNOS.
Doripenem undergoes various chemical reactions that are critical for its synthesis and activity:
The stability of doripenem in biological fluids is influenced by pH and temperature, with optimal conditions enhancing its shelf-life and effectiveness against pathogens.
Doripenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against rapidly dividing bacteria.
Doripenem is primarily used in clinical settings for treating severe infections caused by multidrug-resistant bacteria. Its applications include:
Doripenem is a broad-spectrum carbapenem antibiotic developed to address multidrug-resistant Gram-negative infections. Its unique structural features enhance stability against β-lactamases while maintaining potent activity against Pseudomonas aeruginosa and other challenging pathogens. As antimicrobial resistance escalates globally, doripenem represents a critical therapeutic option within the carbapenem class, distinguished by its optimized pharmacokinetic and pharmacodynamic properties [1] [5].
Carbapenems originated from the discovery of thienamycin in 1976, isolated from Streptomyces cattleya. This first-in-class compound demonstrated unparalleled broad-spectrum activity but suffered from chemical instability. Imipenem (1985) emerged as the first clinically stable derivative, requiring co-administration with cilastatin to inhibit renal dehydropeptidase-I (DHP-I)-mediated degradation. Subsequent agents like meropenem (1996) and ertapenem (2001) incorporated the 1β-methyl group, conferring intrinsic DHP-I stability and eliminating the need for enzyme inhibitors [1].
Table 1: Evolution of Key Carbapenems
Compound | Approval Year | Key Advancement | Susceptibility to DHP-I |
---|---|---|---|
Imipenem | 1985 | First clinical carbapenem | High (requires cilastatin) |
Meropenem | 1996 | 1β-methyl group | Resistant |
Ertapenem | 2001 | Long half-life | Resistant |
Doripenem | 2005/2007* | Enhanced anti-pseudomonal activity | Resistant |
*Japan (2005), US/EU (2007) [1] [6]
Carbapenems exhibit "last-resort" status due to their:
Doripenem’s molecular structure (C₁₅H₂₄N₄O₆S₂, MW 420.5 g/mol) shares the carbapenem core: a β-lactam ring fused to a five-membered pyrroline ring with carbon substituting sulfur at position 1. Its distinctiveness arises from two critical modifications:
1. 1β-Methyl Group:
2. Sulfamoylamino-Methyl-Pyrrolidinylthio Side Chain (C-2 position):
Table 2: Comparative Activity of Carbapenems Against Select Pathogens (MIC₉₀, μg/mL)
Organism | Doripenem | Meropenem | Imipenem |
---|---|---|---|
E. coli (non-ESBL) | 0.03 | 0.03 | ≤0.5 |
K. pneumoniae (ESBL+) | 0.12 | 0.12 | ≤0.5 |
P. aeruginosa (wild-type) | 0.5 | 1 | 2 |
Acinetobacter spp. | 4 | 8 | 2 |
Data compiled from multinational surveillance studies [2] [3]
Physicochemical Properties:
Approval Timeline:
Indication-Specific Clinical Validation:
Global Market Changes:
Table 3: Global Regulatory Status of Doripenem
Region | Current Status | Approved Indications | Key Restrictions |
---|---|---|---|
USA | Active | cIAI, cUTI | Contraindicated in VAP |
EU | Withdrawn (2014) | Formerly: cIAI, cUTI, HAP/VAP | Commercial withdrawal |
Japan | Active | cIAI, cUTI, respiratory infections | None |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7